(2-Methoxyethyl)hydrazine dihydrochloride

Catalog No.
S985089
CAS No.
885330-03-0
M.F
C3H12Cl2N2O
M. Wt
163.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2-Methoxyethyl)hydrazine dihydrochloride

CAS Number

885330-03-0

Product Name

(2-Methoxyethyl)hydrazine dihydrochloride

IUPAC Name

2-methoxyethylhydrazine;dihydrochloride

Molecular Formula

C3H12Cl2N2O

Molecular Weight

163.04 g/mol

InChI

InChI=1S/C3H10N2O.2ClH/c1-6-3-2-5-4;;/h5H,2-4H2,1H3;2*1H

InChI Key

JCLPGQYDHJOZIZ-UHFFFAOYSA-N

SMILES

COCCNN.Cl.Cl

Canonical SMILES

COCCNN.Cl.Cl

The exact mass of the compound (2-Methoxyethyl)hydrazine dihydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(2-Methoxyethyl)hydrazine dihydrochloride (CAS 885330-03-0) is a functionalized alkylhydrazine salt widely utilized as a critical building block in the synthesis of nitrogen-containing heterocycles, such as pyrazoles, pyridazines, and triazoles[1]. Featuring a 2-methoxyethyl chain that provides a built-in ether linkage, the compound is formulated as a dihydrochloride salt to ensure bench stability, precise stoichiometric control, and safe handling[2]. It is highly valued in pharmaceutical and agrochemical procurement for tuning the lipophilicity and hydrogen-bonding profiles of active pharmaceutical ingredients (APIs), particularly in the development of kinase inhibitors and receptor modulators [3].

Substituting this specific dihydrochloride salt with generic alternatives severely compromises process efficiency and product quality. Utilizing the free base, (2-methoxyethyl)hydrazine, introduces severe handling challenges due to its volatility as a liquid and high susceptibility to air oxidation, which degrades batch-to-batch reproducibility and requires specialized inert storage. Substituting with 2-hydroxyethylhydrazine introduces an unprotected hydroxyl group that frequently triggers unwanted side reactions, such as O-alkylation or lactonization, during aggressive cyclization steps, necessitating costly protection-deprotection sequences[1]. Furthermore, replacing it with a simpler analog like methylhydrazine fails to provide the critical hydrogen-bond accepting ether oxygen required for specific target binding in advanced drug design, negatively altering the API's pharmacokinetic profile[2].

Enhanced Bench Stability and Stoichiometric Precision

The free base of (2-methoxyethyl)hydrazine is a volatile liquid (boiling point ~84-90 °C at 56 Torr) that is highly susceptible to atmospheric oxidation, leading to titer degradation and unpredictable yields in parallel synthesis . In contrast, (2-methoxyethyl)hydrazine dihydrochloride is a stable, crystalline solid that resists oxidation and allows for precise gravimetric dosing [1]. Procurement of the dihydrochloride salt eliminates the need for specialized inert-atmosphere handling and cryogenic storage required for the free base, directly improving manufacturing reproducibility and safety [1].

Evidence DimensionPhysical state and handling stability
Target Compound DataStable solid, precise gravimetric weighing, standard storage
Comparator Or BaselineFree base (CAS 3044-15-3): Volatile liquid, prone to titer loss via oxidation
Quantified DifferenceElimination of inert-glovebox requirements and titer variability
ConditionsStandard laboratory storage and weighing conditions

Procuring the solid dihydrochloride salt guarantees batch-to-batch stoichiometric accuracy and drastically reduces safety risks and handling costs compared to the volatile free base.

Avoidance of O-Alkylation and Protection Steps in Cyclization

When synthesizing N-substituted pyrazoles or pyridazines, using 2-hydroxyethylhydrazine often results in yield losses due to competing O-alkylation or requires an additional 2-3 synthetic steps for hydroxyl protection and deprotection [1]. (2-Methoxyethyl)hydrazine dihydrochloride features a pre-methylated ether linkage, completely bypassing these side reactions [2]. This built-in protection ensures high-yielding, direct cyclization with 1,3-dicarbonyls or electrophiles, streamlining the process scale-up [2].

Evidence DimensionSynthetic step count and chemoselectivity
Target Compound Data1-step direct cyclization without O-side reactions
Comparator Or Baseline2-Hydroxyethylhydrazine: Requires 2-3 additional protection/deprotection steps or suffers yield loss
Quantified Difference100% elimination of hydroxyl-driven side reactions and reduction of synthetic steps
ConditionsCondensation with 1,3-dicarbonyl compounds or electrophilic cyclization

Selecting the methoxy-substituted precursor saves significant time and reagent costs by eliminating the need for protecting group chemistry during large-scale heterocycle manufacturing.

Optimization of Lipophilicity and Hydrogen Bonding in Drug Design

Simple alkylhydrazines like methylhydrazine generate highly lipophilic and rigid heterocycles. Substituting with (2-methoxyethyl)hydrazine dihydrochloride introduces a flexible, hydrogen-bond accepting ether oxygen that can interact with target kinase hinge regions (e.g., in YAP/TAZ-TEAD or NIK inhibitors) while favorably modulating the aqueous solubility and LogP of the final API [1]. This structural modification is frequently cited in patent literature as a critical differentiator for improving the pharmacokinetic profile of heterocyclic drug candidates compared to their N-methyl analogs[2].

Evidence DimensionStructural contribution to API properties
Target Compound DataProvides a flexible H-bond acceptor and modulates LogP
Comparator Or BaselineMethylhydrazine: Lacks H-bond acceptor, yields higher relative lipophilicity
Quantified DifferenceIntroduction of 1 additional H-bond acceptor and improved aqueous solubility profile
ConditionsStructure-activity relationship (SAR) optimization in drug discovery

For medicinal chemistry procurement, this compound provides a direct vector for improving target binding affinity and drug-like properties that simple methylhydrazine cannot offer.

Synthesis of YAP/TAZ-TEAD and NIK Inhibitors

The compound is an ideal precursor for generating N-(2-methoxyethyl)pyrazoles and related pharmacophores in targeted therapies, where the ether oxygen is crucial for target binding and modulating API LogP[1].

Large-Scale Manufacturing of Agrochemical Heterocycles

The dihydrochloride salt's solid-state stability and lack of unprotected hydroxyl groups make it the preferred choice for bulk condensation reactions, ensuring high yields without complex protection chemistry[2].

Parallel Medicinal Chemistry Library Generation

The ability to precisely weigh the stable solid salt enables automated, reproducible dispensing in high-throughput library synthesis of substituted hydrazones and heterocycles, avoiding the titer degradation seen with liquid free bases[3].

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-16-2023

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